molecular formula C31H44N10O10 B14228837 Glycyl-L-asparaginyl-L-isoleucyl-L-histidyl-L-asparaginyl-L-tyrosine CAS No. 827301-90-6

Glycyl-L-asparaginyl-L-isoleucyl-L-histidyl-L-asparaginyl-L-tyrosine

Cat. No.: B14228837
CAS No.: 827301-90-6
M. Wt: 716.7 g/mol
InChI Key: LCRQOYHZGVUMMN-OSZROOCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-L-asparaginyl-L-isoleucyl-L-histidyl-L-asparaginyl-L-tyrosine is a peptide compound composed of six amino acids: glycine, asparagine, isoleucine, histidine, asparagine, and tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-asparaginyl-L-isoleucyl-L-histidyl-L-asparaginyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-asparaginyl-L-isoleucyl-L-histidyl-L-asparaginyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.

Major Products Formed

    Oxidation: Dityrosine, oxidized histidine derivatives.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Glycyl-L-asparaginyl-L-isoleucyl-L-histidyl-L-asparaginyl-L-tyrosine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and catalysts.

Mechanism of Action

The mechanism of action of Glycyl-L-asparaginyl-L-isoleucyl-L-histidyl-L-asparaginyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors to trigger intracellular signaling cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: Another peptide with different amino acid composition and biological activities.

    L-Glutaminyl-L-isoleucyl-L-asparaginyl-L-threonyl-L-alanyl-L-lysyl-L-tryptophyl-L-tryptophyl-L-lysyl-L-threonyl-L-histidyl-L-phenylalanine: A longer peptide with distinct properties and applications.

Uniqueness

Glycyl-L-asparaginyl-L-isoleucyl-L-histidyl-L-asparaginyl-L-tyrosine is unique due to its specific sequence and the presence of both hydrophilic and hydrophobic residues, which contribute to its distinct structural and functional characteristics.

Properties

CAS No.

827301-90-6

Molecular Formula

C31H44N10O10

Molecular Weight

716.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C31H44N10O10/c1-3-15(2)26(41-29(48)20(10-23(33)43)37-25(45)12-32)30(49)39-19(9-17-13-35-14-36-17)27(46)38-21(11-24(34)44)28(47)40-22(31(50)51)8-16-4-6-18(42)7-5-16/h4-7,13-15,19-22,26,42H,3,8-12,32H2,1-2H3,(H2,33,43)(H2,34,44)(H,35,36)(H,37,45)(H,38,46)(H,39,49)(H,40,47)(H,41,48)(H,50,51)/t15-,19-,20-,21-,22-,26-/m0/s1

InChI Key

LCRQOYHZGVUMMN-OSZROOCJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.